molecular formula C16H27NO5 B12331784 Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Cat. No.: B12331784
M. Wt: 313.39 g/mol
InChI Key: ZUKUABONASGWBX-UHFFFAOYSA-N
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Description

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amine is then reacted with ethyl 3-oxopropanoate under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (H

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-3-oxopropanoate

InChI

InChI=1S/C16H27NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,20)

InChI Key

ZUKUABONASGWBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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